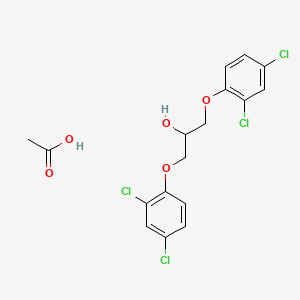![molecular formula C4H3F10P B14511006 Methyl[tris(trifluoromethyl)]phosphanium fluoride CAS No. 63715-51-5](/img/structure/B14511006.png)
Methyl[tris(trifluoromethyl)]phosphanium fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[tris(trifluoromethyl)]phosphanium fluoride is a chemical compound with the molecular formula C4H3F10P. It is a member of the phosphonium salts family, characterized by the presence of a positively charged phosphorus atom. This compound is notable for its high fluorine content, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl[tris(trifluoromethyl)]phosphanium fluoride typically involves the reaction of tris(trifluoromethyl)phosphine with methyl fluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
P(CF3)3+CH3F→[CH3P(CF3)3]+F−
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment to handle the highly reactive and potentially hazardous reagents is essential. The process may also include purification steps to ensure the final product’s high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[tris(trifluoromethyl)]phosphanium fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The fluoride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride or bromide ions can replace the fluoride ion.
Major Products
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Corresponding phosphonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Methyl[tris(trifluoromethyl)]phosphanium fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in fluorination reactions.
Biology: Investigated for its potential use in biochemical assays due to its unique reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl[tris(trifluoromethyl)]phosphanium fluoride involves its ability to act as a strong electrophile due to the presence of the positively charged phosphorus atom. This electrophilicity allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trifluoromethyl)phosphine: Similar in structure but lacks the methyl group and fluoride ion.
Trifluoromethylphosphonium salts: Compounds with different alkyl or aryl groups instead of the methyl group.
Uniqueness
Methyl[tris(trifluoromethyl)]phosphanium fluoride is unique due to its specific combination of a methyl group and three trifluoromethyl groups attached to the phosphorus atom, along with a fluoride ion. This unique structure imparts distinct reactivity and properties compared to other phosphonium salts.
Eigenschaften
CAS-Nummer |
63715-51-5 |
|---|---|
Molekularformel |
C4H3F10P |
Molekulargewicht |
272.02 g/mol |
IUPAC-Name |
methyl-tris(trifluoromethyl)phosphanium;fluoride |
InChI |
InChI=1S/C4H3F9P.FH/c1-14(2(5,6)7,3(8,9)10)4(11,12)13;/h1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MCSDDTRWXOPBBG-UHFFFAOYSA-M |
Kanonische SMILES |
C[P+](C(F)(F)F)(C(F)(F)F)C(F)(F)F.[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
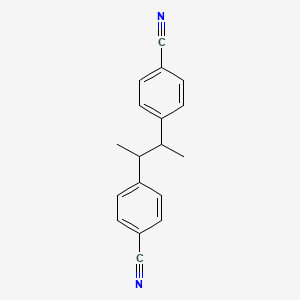
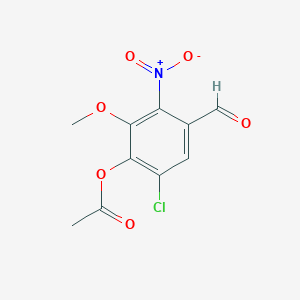
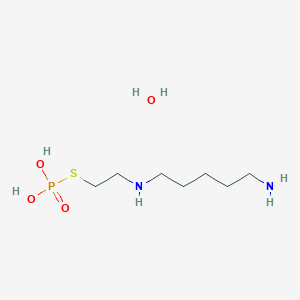
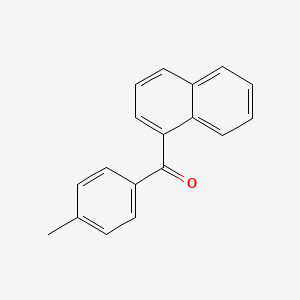
![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)

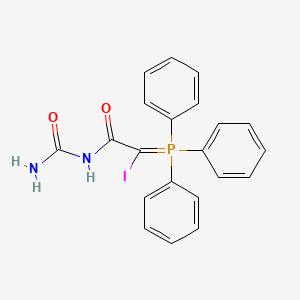
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)

